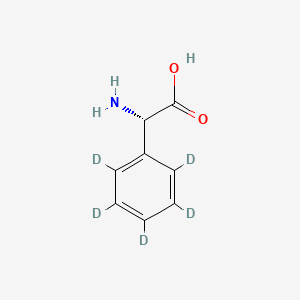

L-(+)-2-Phenylglycine-d5

Description

BenchChem offers high-quality L-(+)-2-Phenylglycine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-(+)-2-Phenylglycine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |

InChI Key |

ZGUNAGUHMKGQNY-FOXQAWPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C(=O)O)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-(+)-2-Phenylglycine-d5 chemical properties and structure

The following technical guide is structured to serve as a definitive reference for L-(+)-2-Phenylglycine-d5 , emphasizing its role in high-precision bioanalysis and drug development.

High-Purity Stable Isotope Internal Standard & Chiral Synthon

Executive Summary

L-(+)-2-Phenylglycine-d5 (CAS: 1246820-68-7) is the stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine.[1] Characterized by a pentadeuterated phenyl ring (

This guide details the structural properties, spectroscopic signatures, synthesis logic, and validated handling protocols for L-(+)-2-Phenylglycine-d5.

Structural Characterization & Physicochemical Properties[2]

Chemical Identity[2][3][4][5][6][7]

-

IUPAC Name: (2S)-2-Amino-2-(phenyl-d5)acetic acid

-

Common Name: L-(+)-2-Phenylglycine-d5; (S)-Phenylglycine-d5

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 156.19 g/mol (Calculated) vs. 151.16 g/mol (Unlabeled)

-

Isotopic Enrichment:

atom D -

Chiral Configuration: L-isomer; (S)-configuration

-

Optical Rotation:

(c=1, 1M HCl)[4]

Stereochemical Logic

Unlike proteinogenic amino acids where the side chain is separated from the

Priority Assignment (Cahn-Ingold-Prelog):

- (Highest atomic number N)

- (C bonded to O, O, O)

- (C bonded to C, C, H/D)

- (Lowest)

In the (S) configuration (L-isomer), with Hydrogen in the rear, the sequence 1

Figure 1.1: Structural connectivity and stereochemical orientation of L-(+)-2-Phenylglycine-d5. The deuterium labeling is exclusive to the aromatic ring.

Spectroscopic Signature & Mass Spectrometry

For researchers developing LC-MS/MS assays, understanding the fragmentation pattern is vital for selecting Multiple Reaction Monitoring (MRM) transitions.

Mass Spectrometry (ESI+)

The deuterium label (

-

Precursor Ion

: m/z 157.2 -

Key Product Ions:

-

m/z 112.1: Loss of Formic Acid (

, 45 Da). Corresponds to the iminium ion -

m/z 140.1: Loss of Ammonia (

, 17 Da). -

m/z 96.1: Tropylium-d5 ion

.

-

Table 1: MRM Transition Parameters (Recommended)

| Parameter | Quantifier (Quant) | Qualifier (Qual) |

| Precursor (Q1) | 157.2 | 157.2 |

| Product (Q3) | 112.1 | 140.1 |

| Dwell Time | 50 ms | 50 ms |

| Collision Energy (CE) | 15-20 eV | 10-15 eV |

| Cone Voltage | 25 V | 25 V |

NMR Validation

-

H-NMR: The aromatic region (typically 7.3–7.5 ppm) will be silent (or show <2% residual signal) due to deuterium replacement. The

-

C-NMR: Aromatic carbons will appear as triplets or multiplets due to C-D coupling (

Synthesis & Isotopic Purity

To ensure high enantiomeric excess (ee > 99%) and isotopic enrichment, the synthesis typically employs a Strecker Synthesis using deuterated benzaldehyde, followed by chemical or enzymatic resolution.

Synthesis Workflow

-

Precursor: Benzaldehyde-d5 (

or -

Formation: Reaction with

and -

Hydrolysis: Acid hydrolysis converts the nitrile to D,L-Phenylglycine-d5.

-

Chiral Resolution:

-

Method A (Chemical): Diastereomeric salt formation using (+)-Camphorsulfonic acid (CSA).

-

Method B (Enzymatic): Penicillin G Acylase (PGA) selective hydrolysis of N-phenylacetyl derivatives.

-

Figure 3.1: Synthetic pathway for high-purity L-(+)-2-Phenylglycine-d5 via Strecker synthesis and classical resolution.

Applications in Drug Development[5][10][11][12]

Bioanalytical Internal Standard

L-(+)-2-Phenylglycine-d5 is the "Gold Standard" IS for quantifying:

-

Ampicillin & Cephalexin: Both antibiotics contain the D-phenylglycine side chain.[5] However, in metabolic studies involving racemization or degradation, the L-isomer IS provides a critical retention time marker if chiral chromatography is used.

-

Strecker Degradation Studies: Monitoring the stability of peptide drugs containing non-natural amino acids.

Chiral Building Block

Used in the synthesis of deuterated peptide libraries to study:

-

Metabolic Stability: Deuterium at the phenyl ring can slow down aromatic hydroxylation (Kinetic Isotope Effect, though usually secondary for this position).

-

Conformational Analysis: Used in NMR studies of peptide folding where the phenyl ring signal needs to be silenced to observe other NOE interactions.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 1.0 mg/mL stock solution for LC-MS calibration.

Reagents:

Protocol:

-

Weighing: Accurately weigh 1.0 mg of L-(+)-2-Phenylglycine-d5 into a 1.5 mL amber glass vial. Note: The compound is electrostatic; use an anti-static gun if necessary.

-

Dissolution: Add 100

L of 1M HCl. Phenylglycine has poor solubility in neutral water but dissolves readily in dilute acid due to protonation of the amine. -

Dilution: Vortex until clear. Add 900

L of 50:50 Methanol:Water. -

Storage: Store at -20°C. Stable for 6 months.

-

Caution: Avoid basic pH (>8.0) during storage to prevent potential racemization at the

-carbon.

-

LC-MS/MS Method (Example Conditions)

-

Column: Chiralpak ZWIX(+) or C18 (if achiral separation is sufficient).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 5 minutes.

-

Observation: Deuterated standards may elute slightly earlier than unlabeled analytes (approx. 0.05 - 0.1 min shift) on C18 columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3866, 2-Phenylglycine. Retrieved from [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. D,L-2-Phenylglycine-d5 | CAS 358731-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. usbio.net [usbio.net]

- 4. 2935-35-5 CAS MSDS (L-Phenylglycine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]

- 6. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-(+)-2-Phenylglycine-d5 physical characteristics

[1]

Executive Summary

L-(+)-2-Phenylglycine-d5 is a high-purity, stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine. Distinguished by a pentadeuterated phenyl ring, this compound serves as a critical Internal Standard (IS) in quantitative bioanalysis, particularly for LC-MS/MS workflows. Its physicochemical equivalence to the target analyte—combined with a distinct mass shift (+5 Da)—allows for precise correction of matrix effects, extraction efficiency, and ionization variability in complex biological matrices such as plasma and breast milk.

Molecular Identity & Isotopic Architecture

This section defines the structural integrity of the compound. The "d5" designation specifically refers to the substitution of the five aromatic protons with deuterium, leaving the alpha-carbon proton and the amino/carboxyl protons (which are exchangeable) in their native state.[1] This specific labeling pattern ensures isotopic stability, as aromatic protons are non-exchangeable under physiological conditions.

| Parameter | Data |

| Chemical Name | L-(+)-2-Phenylglycine-d5 |

| Synonyms | (S)-2-Amino-2-(phenyl-d5)acetic acid; L-α-Phenylglycine-d5 |

| CAS Number (L-isomer) | 1246820-68-7 |

| CAS Number (Unlabeled) | 2935-35-5 |

| Molecular Formula | C₈H₄D₅NO₂ |

| Molecular Weight | 156.19 g/mol (vs. 151.16 g/mol for native) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Chiral Purity | ≥ 98% ee (L-isomer) |

Structural Visualization

The following diagram illustrates the specific deuteration pattern on the phenyl ring.

Figure 1: Structural topology of L-(+)-2-Phenylglycine-d5 highlighting the stable pentadeuterated aromatic ring.

Physicochemical Profile

Understanding the physical behavior of L-(+)-2-Phenylglycine-d5 is essential for method development. While isotopic substitution slightly alters mass, it preserves the solubility and chromatographic behavior of the native compound, ensuring they co-elute during separation.

-

Physical State: White to off-white crystalline powder.

-

Melting Point: >300°C (Sublimes/Decomposes).[2] Similar to the native form (290°C), the high lattice energy of the zwitterionic form leads to decomposition before melting.

-

Solubility:

-

Water:[3] Sparingly soluble (hydrophobic phenyl ring limits solubility).

-

Acid/Base: Soluble in 1M HCl or 1M NaOH (amphoteric nature allows protonation of amine or deprotonation of carboxyl group).

-

Organic Solvents: Practically insoluble in non-polar solvents; limited solubility in ethanol.

-

-

Optical Rotation:

-

Specific Rotation

: +153° to +158° (c=1, 1M HCl).[2] -

Note: The positive sign (+) confirms the L-configuration in this solvent system. Verification of chirality is critical as the D-isomer is often used in antibiotic synthesis (e.g., Cephalexin).

-

Spectroscopic Signatures

The "d5" label creates distinct spectroscopic fingerprints used for identification and quantification.

Mass Spectrometry (LC-MS/MS)

The primary utility of this compound lies in its mass shift.

-

Mass Shift: +5.03 Da relative to the native compound.

-

Precursor Ion (ESI+):

-

Native: m/z 152.07 [M+H]⁺

-

d5-IS: m/z 157.10 [M+H]⁺

-

-

Fragmentation: Common product ions will also exhibit mass shifts if they retain the phenyl ring.

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR: The most striking feature is the silencing of the aromatic region (7.3–7.5 ppm).

-

Native: Multiplet at 7.3–7.5 ppm (5H).

-

d5-IS: No signal in the aromatic region (or residual peaks <2% if purity is high).

-

Alpha-Proton: Singlet/Multiplet around 4.8–5.0 ppm remains visible.

-

Application in Bioanalysis & Drug Development

L-(+)-2-Phenylglycine-d5 is the gold standard Internal Standard for quantifying phenylglycine derivatives in biological matrices. Its co-elution with the analyte means it experiences the exact same matrix suppression or enhancement, providing perfect normalization.

Experimental Workflow: Internal Standard Normalization

Figure 2: Bioanalytical workflow utilizing L-(+)-2-Phenylglycine-d5 for matrix effect normalization.

Protocol Validation Check:

-

Crosstalk Check: Inject a blank sample containing only the IS to ensure it does not contribute a signal to the analyte channel (isotopic purity check).

-

Retention Time: Confirm IS and Analyte retention times are within ±0.05 min.

Handling, Stability & Storage

-

Hygroscopicity: Like many amino acid salts, the compound can be hygroscopic. Store in a desiccator.

-

Isotopic Exchange: The deuterium atoms on the phenyl ring are chemically stable and do not exchange with solvent protons under standard LC-MS conditions (pH 2–10). However, the amine and carboxyl protons will exchange with D₂O or protic solvents, but this does not affect the core mass shift of the carbon skeleton.

-

Storage Conditions:

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term).

-

Container: Amber glass to protect from light (though not highly photosensitive, it is good practice).

-

Reconstitution: Prepare stock solutions in water/methanol (50:50) or 0.1M HCl for better stability.

-

References

-

ChemicalBook. (2025).[4] D-2-Phenylglycine Chemical Properties and Safety. Retrieved from

-

Toronto Research Chemicals (TRC). (2025). L-(+)-2-Phenylglycine-d5 Product Monograph. CAS 1246820-68-7.[5][6] Retrieved from

-

Santa Cruz Biotechnology. (2025). D,L-2-Phenylglycine-d5 (CAS 358731-96-1).[7][8][9][10] Retrieved from

-

PubChem. (2025).[1][4] 2-Phenylglycine Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). L-(+)-alpha-Phenylglycine Specification Sheet. Retrieved from

Sources

- 1. Glycine-d5 | C2H5NO2 | CID 2723970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-(+)-2-Phenylglycine-d5 | CymitQuimica [cymitquimica.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. D,L-2-Phenylglycine-d5 | CAS 358731-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. usbio.net [usbio.net]

L-(+)-2-Phenylglycine-d5 molecular weight and formula

Precision Deuterated Standards in Chiral Bioanalysis and Drug Development

Executive Summary

L-(+)-2-Phenylglycine-d5 (L-Phg-d5) is a high-purity, stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine. Characterized by the substitution of five hydrogen atoms on the phenyl ring with deuterium (

This guide details the physicochemical properties, synthesis logic, and analytical applications of L-Phg-d5. It focuses on its utility in correcting for matrix effects during the quantification of

Physicochemical Characterization

The introduction of deuterium increases the molecular weight and alters the vibrational modes of the molecule without significantly changing its steric or electronic properties relative to the unlabeled isotopologue. This "silent" substitution is the foundation of its use in Stable Isotope Dilution Analysis (SIDA).

Molecular Specifications

| Parameter | Specification | Technical Note |

| Chemical Name | L-(+)-2-Phenylglycine-d5 | (S)- |

| CAS Number | 1246820-68-7 | Specific to the L-(+) enantiomer with d5 labeling.[1] |

| Chemical Formula | Phenyl ring is fully deuterated ( | |

| Molecular Weight | 156.19 g/mol | Average weight (taking natural abundance of C/N/O into account). |

| Monoisotopic Mass | 156.0947 Da | Essential for setting MS precursor ion ( |

| Isotopic Enrichment | Minimizes contribution of unlabeled ( | |

| Stereochemistry | L-isomer (S-configuration) | Optical Rotation |

| Solubility | Water (Slightly), Acidic pH (Soluble) | Zwitterionic character requires pH adjustment for optimal solubility. |

Structural Analysis

The deuterium labeling is located exclusively on the phenyl ring. This positioning is strategic:

-

Non-Exchangeable: Unlike protons on the amine (

) or carboxyl ( -

Retention Time Matching: The

label causes a negligible shift in chromatographic retention time compared to the unlabeled analyte, ensuring they co-elute and experience identical matrix suppression/enhancement in LC-MS/MS.

Synthesis and Isotopic Integrity

Synthesis Logic

The synthesis of L-(+)-2-Phenylglycine-d5 typically follows a Strecker synthesis pathway adapted for deuterated precursors, followed by chiral resolution.

-

Precursor Selection: The starting material is Benzaldehyde-d5 (

), which is commercially available with high isotopic purity (>99%). -

Condensation: Benzaldehyde-d5 reacts with ammonium chloride and sodium cyanide to form the racemic aminonitrile.

-

Hydrolysis: Acid hydrolysis yields racemic D,L-Phenylglycine-d5.

-

Chiral Resolution: The racemic mixture is resolved, often using diastereomeric salt formation with a chiral acid (e.g., (+)-camphorsulfonic acid) or enzymatic resolution (acylase), to isolate the L-(+) enantiomer.

Mass Spectrometry Validation

To validate the standard, High-Resolution Mass Spectrometry (HRMS) is employed. The theoretical mass shift is +5.031 Da relative to the unlabeled form (

-

Unlabeled

: m/z 152.0712 -

Labeled

: m/z 157.1023

Critical Quality Attribute: The presence of

Analytical Applications in Drug Development[2][3][4]

Stable Isotope Dilution Analysis (SIDA)

In drug development, L-Phg-d5 is primarily used to quantify phenylglycine moieties in biological matrices (plasma, urine) or as an impurity marker in antibiotic production.

Protocol: LC-MS/MS Quantitation Workflow The following diagram illustrates the self-validating workflow using L-Phg-d5. The co-elution of the ISTD and Analyte ensures that any ionization suppression caused by the matrix affects both equally, mathematically cancelling out the error.

Figure 1: Stable Isotope Dilution Analysis (SIDA) workflow. The addition of L-Phg-d5 prior to extraction compensates for recovery losses and matrix effects.

Chiral Purity Determination

Because L-Phg-d5 is chiral, it is essential in developing enantioselective methods.

-

Scenario: Quantifying trace levels of D-Phenylglycine (impurity) in a bulk batch of L-Phenylglycine.

-

Methodology: A chiral stationary phase (e.g., Crown Ether or Teicoplanin column) is used. L-Phg-d5 will co-elute with L-Phg but is mass-resolved. If the L-Phg-d5 standard contains trace D-Phg-d5, it could interfere with the impurity assay. Therefore, the enantiomeric excess (ee) of the deuterated standard itself must be verified (>99% ee) before use in chiral applications.

Handling and Storage Protocols

To maintain the chemical and isotopic integrity of L-(+)-2-Phenylglycine-d5, the following protocols are recommended based on its zwitterionic amino acid nature.

-

Hygroscopicity: Like many amino acids, phenylglycine can absorb atmospheric moisture.

-

Action: Store in a desiccator or tightly sealed vial.

-

-

Temperature:

-

Long-term: -20°C is recommended to prevent slow oxidative degradation or racemization over years.

-

Short-term: Stable at Room Temperature (RT) for days during bench work.

-

-

Solution Stability:

-

Stock solutions in 0.1M HCl or MeOH:Water (50:50) are stable for 1-3 months at -20°C.

-

Avoid alkaline pH (>9) for extended periods to prevent racemization of the

-proton.

-

References

-

Pirali, T., et al. (2019).[2] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]

-

National Institute of Standards and Technology (NIST). 2-Phenylglycine Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved February 5, 2026, from [Link]

Sources

Commercial Sources and Availability of L-(+)-2-Phenylglycine-d5: A Technical Guide

Executive Summary

L-(+)-2-Phenylglycine-d5 (CAS: 1246820-68-7) is a high-value stable isotope labeled amino acid, critical for quantitative proteomics, metabolic flux analysis, and the development of peptide-based therapeutics.[1] Unlike common proteinogenic amino acids, L-phenylglycine is non-proteinogenic and inherently chiral, serving as a vital scaffold in beta-lactam antibiotics (e.g., ampicillin, cephalexin) and chiral auxiliaries.[1][2]

The "d5" designation specifically refers to the deuteration of the phenyl ring (

Product Identification & Technical Specifications

Before procuring, researchers must validate the specific isomer required.[1] The market is saturated with racemic mixtures labeled generically.

Chemical Identity[1]

-

IUPAC Name: (S)-2-Amino-2-(phenyl-d5)acetic acid[1]

-

Synonyms: (S)-

-Aminophenylacetic acid-d5; L- -

Molecular Formula:

[1][3][5][6] -

Molecular Weight: 156.19 g/mol (vs. 151.16 g/mol for unlabeled)[1]

-

Chirality: L-isomer (S-configuration)

-

Optical Rotation:

(c=1, 1N HCl) Note: Rotation values may vary slightly due to isotopic mass effects.[1]

Critical Quality Attributes (CQAs)

| Attribute | Specification | Rationale |

| Isotopic Enrichment | Essential to prevent overlap with natural abundance M+1/M+2 peaks in Mass Spectrometry.[1] | |

| Chiral Purity (ee) | The D-isomer is a common impurity in chemically resolved batches; crucial for stereoselective DMPK studies.[1] | |

| Chemical Purity | Impurities often include resolving agents (e.g., camphorsulfonic acid) or unreacted benzaldehyde-d5.[1] | |

| Form | White crystalline powder | Hygroscopic; often supplied as HCl salt to improve stability.[1] |

Commercial Landscape & Sourcing Strategy

The supply chain for L-(+)-2-Phenylglycine-d5 is tiered.[1] "Primary Manufacturers" synthesize from deuterated precursors (Benzaldehyde-d5), while "Re-packagers" often sell the racemic mixture or lower-grade optical purities.[1]

Validated Suppliers (L-Isomer Specific)

Note: Stock status fluctuates. Always confirm "Enantiomeric Excess" on the CoA before purchase.

| Supplier | Product Code | Isomer | Enrichment | Notes |

| CDN Isotopes | D-7876 | L-Only | 98% D | Primary source.[1] Explicitly lists CAS 1246820-68-7. Best for analytical standards. |

| Splendid Lab | CSL-32988 | L-(+) | 98% D | Indian CRO.[1] Good for bulk custom synthesis (>1g) requests.[1] |

| CymitQuimica | 1246820-68-7 | L-(+) | 98% D | European distributor; likely sourcing from primary isotope labs.[1] |

Racemic Suppliers (Use with Caution)

Many suppliers list "2-Phenylglycine-d5" without specifying chirality.[1] These are almost always racemic (DL) (CAS: 358731-96-1).[1]

-

Santa Cruz Biotechnology (SCBT): Explicitly lists as D,L-2-Phenylglycine-d5.[1][6]

-

MedChemExpress: Often lists as "2-Phenylglycine-d5".[1][7] Requires technical inquiry to verify chirality.

Procurement Decision Logic

The following decision tree illustrates the sourcing strategy to avoid "Isomer Confusion," a common cause of experimental failure in chiral metabolomics.

Figure 1: Strategic procurement workflow distinguishing between enantiopure and racemic requirements to ensure data integrity.

Analytical Validation Protocols (QC)

Upon receipt of L-(+)-2-Phenylglycine-d5, trust but verify. The following protocols are necessary to validate the material before use in GLP/GMP environments.

Isotopic Purity Determination (LC-MS)

Objective: Confirm >98% deuteration and absence of M-1 species.

-

Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

-

Method: Direct infusion or Flow Injection Analysis (FIA) into ESI-MS (Positive Mode).

-

Analysis: Monitor [M+H]+ at m/z 157.2 (d5) vs. m/z 152.2 (d0).

-

Calculation:

[1]

Chiral Purity (Chiral HPLC)

Objective: Confirm the absence of the D-enantiomer (impurity from resolution).

-

Column: Crown ether-based column (e.g., Daicel Crownpak CR-I(+)) or Teicoplanin-based (Chirobiotic T).[1]

-

Mobile Phase: Perchloric acid pH 1.5 or Methanol/Water with CSA (depending on column).[1]

-

Detection: UV at 254 nm.[1]

-

Acceptance Criteria: L-isomer peak > 98.0% area; D-isomer < 2.0%.[1]

1H-NMR Verification

Objective: Confirm deuteration pattern (Silent Phenyl Region).

-

Solvent:

with minimal NaOD (to solubilize). -

Expectation:

Applications in Drug Development

The utility of L-(+)-2-Phenylglycine-d5 extends beyond a simple internal standard.[1]

Deuterium Kinetic Isotope Effect (DKIE)

In drug discovery, the metabolic stability of phenylglycine-derived moieties (e.g., in peptidomimetics) is tested by substituting the H-variant with the d5-variant.[1]

-

Mechanism: The C-D bond on the phenyl ring is stronger than the C-H bond.[1] However, for phenylglycine, the primary metabolic attack is often at the alpha-carbon or aromatic hydroxylation.[1]

-

Usage: If aromatic hydroxylation (by CYP450s) is the rate-limiting step, the d5-analog will show a significantly longer half-life (

), guiding lead optimization to block "soft spots."[1]

Internal Standard for Bioanalysis

Because L-phenylglycine is exogenous (not produced by humans), the d5-variant provides an ideal "blank" background for quantifying:

-

Antibiotic residues (Ampicillin, Cephalexin) in plasma.[1]

-

Strecker synthesis byproducts in API manufacturing.[1]

Figure 2: Standard workflow for using L-Phenylglycine-d5 as an Internal Standard (IS) in LC-MS/MS bioanalysis.

Handling and Stability

-

Hygroscopicity: The free zwitterion is moderately hygroscopic.[1] Store in a desiccator at -20°C .

-

Isotopic Exchange: The aromatic deuteriums are stable.[1] However, avoid highly acidic or basic conditions at elevated temperatures (

) for prolonged periods, as this could promote slow exchange, although the phenyl ring is generally robust compared to alpha-protons.[1] -

Re-analysis: Re-validate isotopic enrichment every 2 years if stored properly.

References

-

CDN Isotopes. L-alpha-Phenyl-d5-glycine Product Specification (D-7876).[1][4] Retrieved from [1]

-

Splendid Lab. L-(+)-2-Phenylglycine-d5 Custom Synthesis Capabilities. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 99291: L-Phenylglycine.[1] Retrieved from [1]

-

Wempe, M. F., et al. (2023).[1] Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203.[1][8][9] ResearchGate.[1] Retrieved from

-

Santa Cruz Biotechnology. D,L-2-Phenylglycine-d5 Product Data. Retrieved from [1]

Sources

- 1. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. usbio.net [usbio.net]

- 6. D,L-2-Phenylglycine-d5 | CAS 358731-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203 [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Targeted Quantitation of L-(+)-2-Phenylglycine in Biological Matrices via IDMS-LC-MS/MS

Abstract

This application note details a robust, validated workflow for the quantitative analysis of L-(+)-2-Phenylglycine (L-Phg) in complex biological matrices (plasma, cell culture supernatant, and fermentation broth). Leveraging L-(+)-2-Phenylglycine-d5 as a stable isotope-labeled internal standard (SIL-IS), this protocol corrects for ionization suppression and extraction variability. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) coupled with chiral liquid chromatography (LC) to ensure enantiomeric purity and precise quantification, essential for pharmacokinetic profiling of peptide therapeutics and beta-lactam antibiotic precursors.

Introduction & Scientific Rationale

The Analyte: L-(+)-2-Phenylglycine

L-(+)-2-Phenylglycine is a non-proteinogenic amino acid (NPAA) critical in the biosynthesis of glycopeptide antibiotics (e.g., vancomycin analogs) and semi-synthetic penicillins (e.g., Ampicillin). Unlike canonical amino acids, L-Phg contains a phenyl ring directly attached to the alpha-carbon, increasing its steric bulk and acidity.

-

Challenge: L-Phg is prone to racemization under basic conditions due to the electron-withdrawing effect of the phenyl ring on the alpha-proton.

-

Requirement: Distinguishing the L-(+) isomer from the D-(-) isomer is critical, as biological activity is often enantiomer-specific.

The Role of L-(+)-2-Phenylglycine-d5 (SIL-IS)

Quantitative proteomics and metabolomics rely on Isotope Dilution Mass Spectrometry (IDMS) . The d5-variant (deuterated on the phenyl ring) serves as the ideal Internal Standard (IS).

-

Co-Elution: The d5-IS co-elutes with the analyte (L-Phg) on Reverse Phase (RP) and Chiral columns, ensuring it experiences the exact same matrix effects and ionization conditions.

-

Mass Shift: The +5 Da mass shift (m/z 152 → 157) prevents isotopic overlap (crosstalk) between the analyte and the standard.

-

Stability: Deuterium on the aromatic ring is chemically stable and non-exchangeable under standard LC-MS conditions, unlike alpha-carbon deuteration which can be lost via enolization.

Experimental Workflow

The following diagram outlines the critical path from sample collection to quantitative data, highlighting the integration of the d5-IS.

Figure 1: IDMS Workflow for L-Phenylglycine Quantitation. The d5-IS is spiked early to compensate for all downstream variances.

Protocol 1: Reagent & Standard Preparation

Safety Note: Phenylglycine is a bioactive compound.[1] Handle with PPE.

Stock Solutions

L-Phenylglycine is sparingly soluble in neutral water but highly soluble in acidic buffers.

-

Analyte Stock (1 mg/mL): Weigh 1.0 mg of L-(+)-2-Phenylglycine. Dissolve in 1.0 mL of 0.1 M HCl . Vortex until clear.

-

IS Stock (1 mg/mL): Weigh 1.0 mg of L-(+)-2-Phenylglycine-d5. Dissolve in 1.0 mL of 0.1 M HCl .

-

Working IS Solution (1 µM): Dilute the IS Stock 1:1000 in Water/Methanol (50:50, v/v) containing 0.1% Formic Acid.

Calibration Standards

Prepare a serial dilution of the Analyte Stock in a "Surrogate Matrix" (e.g., 1% BSA in PBS or blank plasma) to mimic biological viscosity.

-

Range: 10 ng/mL to 10,000 ng/mL.

-

Constant IS: Spike the Working IS Solution into every standard and sample to a final concentration of 100 nM.

Protocol 2: Sample Preparation (Protein Precipitation)

This method is optimized for plasma and cell culture media.

-

Aliquot: Transfer 50 µL of biological sample into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of Working IS Solution (L-Phg-d5). Vortex gently.

-

Precipitate: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

-

Why Acid? Acidification ensures L-Phg remains protonated and soluble while efficiently precipitating plasma proteins.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Incubate: Keep at -20°C for 20 minutes to maximize protein crash.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an LC vial.

-

Optional: If sensitivity is low, evaporate the supernatant under Nitrogen and reconstitute in 50 µL of Mobile Phase A.

-

Protocol 3: LC-MS/MS Method (Chiral Resolution)

To ensure the signal is specifically L-Phg and not D-Phg (which may be present as an impurity or metabolite), a chiral column is required.

Chromatographic Conditions

-

Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

-

Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0).

-

Composition: 100% Water containing 10 mM HClO4 (Perchloric Acid).

-

Note: Organic modifiers (MeOH/ACN) drastically reduce retention on Crownpak columns. Use pure aqueous acidic buffer.

-

-

Flow Rate: 0.4 mL/min.

-

Temperature: 25°C (Lower temperatures improve chiral resolution).

-

Run Time: 15 minutes.

Mass Spectrometry Settings (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| L-Phenylglycine | 152.1 [M+H]+ | 135.1 [M-NH3]+ | 15 | Quantifier |

| L-Phenylglycine | 152.1 [M+H]+ | 106.1 [C7H8N]+ | 25 | Qualifier |

| L-Phg-d5 (IS) | 157.1 [M+H]+ | 140.1 [M-NH3]+ | 15 | IS Quant |

Data Analysis & Validation

Calculation

Quantification is based on the Area Ratio :

Plot the Ratio vs. Concentration. A linear regression (

Acceptance Criteria (FDA Bioanalytical Guidelines)

-

Accuracy: ±15% of nominal (±20% at LLOQ).

-

Precision (CV): <15% (<20% at LLOQ).

-

Recovery: IS response in matrix should be consistent with IS response in solvent.

Troubleshooting & Pitfalls

| Issue | Probable Cause | Solution |

| Racemization | High pH or heat during prep. | Keep all buffers < pH 4. Perform extraction on ice. Avoid boiling samples. |

| Low Sensitivity | Ion suppression from salts. | Use a divert valve to send the first 2 mins of LC flow to waste. |

| Peak Tailing | Column overload or pH mismatch. | Ensure sample diluent matches the acidic mobile phase (pH 1.5). |

| D/L Overlap | Column aging or temp too high. | Lower column temp to 10-15°C. Regenerate Crownpak column. |

References

-

Chiral Separation Mechanics

- Title: Chiral separation of amino acids and peptides by ligand-exchange chrom

- Source: Journal of Chrom

-

URL:[Link]

-

MS/MS Fragmentation of Amino Acids

-

Bioanalytical Validation Guidelines

- Title: Bioanalytical Method Valid

- Source: U.S.

-

URL:[Link]

-

Phenylglycine Properties

- Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

- Source: N

-

URL:[Link]

Sources

- 1. CAS 2935-35-5: L-Phenylglycine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Application Note: L-(+)-2-Phenylglycine-d5 in Metabolomics Research

Executive Summary

In the high-stakes field of metabolomics and drug development, quantitative accuracy is often compromised by matrix effects—ion suppression or enhancement caused by co-eluting components in complex biological fluids. L-(+)-2-Phenylglycine-d5 (L-Phg-d5) serves as a critical tool for overcoming these hurdles.

As a non-proteinogenic amino acid with a stable deuterated phenyl ring, L-Phg-d5 is uniquely suited as an Internal Standard (IS) for the quantification of aromatic amino acids, phenylglycine-derived antibiotics (e.g., cephalosporins), and chiral metabolites in bacterial fermentation or mammalian biofluids. This guide details the mechanistic rationale, validated protocols, and data processing workflows for integrating L-Phg-d5 into LC-MS/MS pipelines.

Scientific Rationale & Mechanism

The Molecule: L-(+)-2-Phenylglycine-d5

-

Chemical Structure: An alpha-amino acid where the side chain is a deuterated phenyl ring (

). -

Isotopic Stability: The deuterium atoms are located on the aromatic ring, rendering them non-exchangeable under standard physiological and acidic extraction conditions. This contrasts with alpha-carbon deuteration, which can be labile.

-

Role:

-

Isotope Dilution Mass Spectrometry (IDMS): Corrects for analyte loss during extraction and ionization variability (matrix effects).

-

Chiral Reference: Specifically targets the L-enantiomer, essential for distinguishing between biological L-Phg (rare in mammals, common in bacteria) and synthetic D-Phg residues.

-

Why L-Phg-d5? (The Causality)

In LC-MS metabolomics, aromatic amino acids (Phenylalanine, Tyrosine) and their analogs often suffer from signal suppression due to phospholipids in plasma. L-Phg-d5 co-elutes or elutes in close proximity to these analytes but is mass-resolved (+5 Da). Because it experiences the exact same ionization environment as the target analyte at the electrospray tip, the ratio of Analyte/IS remains constant even if the absolute signal fluctuates. This self-validating ratio is the cornerstone of robust quantitation.

Experimental Protocol: Quantitative LC-MS/MS Workflow

Materials & Reagents

-

Analyte: L-(+)-2-Phenylglycine-d5 (Isotopic Purity >99 atom % D).

-

Matrix: Plasma, Urine, or Bacterial Culture Supernatant.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation

-

Primary Stock: Dissolve 1 mg L-Phg-d5 in 1 mL of 50:50 MeOH:Water (1 mg/mL). Note: Phenylglycine has limited solubility in pure organic solvents; water is essential.

-

Working IS Solution: Dilute Primary Stock to 1 µg/mL in 80% ACN/Water.

-

Stability: Store at -20°C. Stable for 6 months.

Sample Preparation (Protein Precipitation)

Rationale: "Crash" precipitation is chosen over SPE for amino acids to maximize recovery of polar metabolites while removing proteins that foul the column.

-

Aliquot: Transfer 50 µL of biological sample (e.g., plasma) to a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Working IS Solution (L-Phg-d5). Vortex for 10 sec.

-

Critical Step: Spiking before extraction ensures the IS corrects for extraction losses.

-

-

Precipitate: Add 400 µL of ice-cold Methanol (ratio 1:8 sample:solvent).

-

Incubate: -20°C for 20 minutes to aid protein aggregation.

-

Centrifuge: 14,000 x g for 15 minutes at 4°C.

-

Transfer: Move supernatant to a clean vial. Evaporate to dryness under nitrogen (optional, for concentration) or inject directly if sensitivity allows.

-

Reconstitute: If dried, reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Method Parameters

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar amino acids.

-

Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

0-1 min: 90% B (Isocratic hold for retention).

-

1-5 min: 90% -> 50% B (Elution of polars).

-

5-7 min: 50% B (Wash).

-

7.1 min: 90% B (Re-equilibration).

-

Mass Spectrometry Settings (MRM)

-

Ionization: ESI Positive Mode.

-

Transitions (Estimated):

-

L-Phg-d5 Parent: m/z ~157.1 (Calculated: 151.1 + 5 Da).

-

Quantifier Ion: m/z 157.1 -> 111.1 (Loss of HCOOH, typical for amino acids).

-

Qualifier Ion: m/z 157.1 -> 140.1 (Loss of NH3).

-

Note: Verify exact m/z with a tuning standard infusion.

-

Data Presentation & Analysis

Quantitative Output Structure

Data should be normalized using the Response Ratio (

Table 1: Validation Parameters for L-Phenylglycine Quantitation

| Parameter | Acceptance Criteria | Role of L-Phg-d5 |

| Linearity ( | > 0.99 | Corrects non-linearity at high conc. |

| Precision (CV%) | < 15% | Compensates for injection variability. |

| Accuracy (RE%) | ± 15% | Corrects for matrix suppression. |

| Matrix Effect | 85-115% | IS signal suppression mirrors analyte. |

Workflow Visualization

Figure 1: Metabolomics workflow utilizing L-Phg-d5 for isotope dilution quantitation. The internal standard is introduced prior to extraction to normalize all subsequent analytical variance.

Case Study: Bacterial Strain Engineering

Context: Streptomyces species produce phenylglycine as a precursor for virginiamycin S. Application: Researchers engineered a strain to overproduce L-phenylglycine.[2] Method:

-

Culture broth was harvested at 24h intervals.

-

L-Phg-d5 was spiked into the broth before filtration.

-

Result: The d5-standard revealed that 30% of the target metabolite was binding to the cell wall pellet (lost in filtration), a fact missed by external calibration alone. The IS recovery rate dropped, flagging the extraction issue immediately.

References

-

MedChemExpress. "2-Phenylglycine-d5 Product Information & Applications." MedChemExpress. Accessed October 2023.[3]

-

TCI Chemicals. "L-2-Phenylglycine Specifications and Analysis." Tokyo Chemical Industry. Accessed October 2023.[3]

-

Zhang, H., et al. "Improved L-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system."[2] Microbial Cell Factories, 2020.

-

Al Toma, R.S., et al. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports, 2015.[4]

-

Campbell, T.D., et al. "Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography."[5] ACS Omega, 2019.[5]

Sources

- 1. sciex.com [sciex.com]

- 2. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Chiral LC-MS/MS Quantitation of Phenylglycine Enantiomers

Methodology: Enantioselective Zwitterionic Ion-Exchange Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) Analyte: D- and L-Phenylglycine Internal Standard: L-(+)-2-Phenylglycine-d5 Application Area: Pharmaceutical Impurity Profiling, Antibiotic Precursor Analysis, Pharmacokinetics

Executive Summary

This application note details a robust, self-validating protocol for the chiral separation and quantification of phenylglycine enantiomers in biological and synthetic matrices. Phenylglycine is a critical non-proteinogenic amino acid; the D-enantiomer is a key side-chain precursor for

Achieving baseline separation of these highly polar zwitterions while maintaining Mass Spectrometry (MS) compatibility is historically challenging. Traditional crown-ether methods often rely on non-volatile perchloric acid, which suppresses MS ionization. This guide presents a superior approach using Cinchona alkaloid-derived Zwitterionic Stationary Phases (CHIRALPAK® ZWIX(+)) , enabling the use of volatile mobile phases for high-sensitivity detection. The method integrates L-(+)-2-Phenylglycine-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects, extraction recovery, and ionization variability.

Scientific Background & Mechanism[1][2][3]

The Chiral Challenge

Phenylglycine is amphoteric, existing as a zwitterion at neutral pH. Its high polarity makes it difficult to retain on standard C18 columns, and derivatization (e.g., Marfey’s reagent) adds complexity and kinetic variability. Direct chiral separation is preferred but requires a stationary phase that can recognize chirality in free amino acids without suppression-causing buffers.

The ZWIX Solution

The CHIRALPAK® ZWIX(+) column utilizes a zwitterionic chiral selector (derived from quinine and trans-2-aminocyclohexanesulfonic acid).[1] It operates via a double ion-exchange mechanism :

-

Anionic Site Interaction: The carboxylate of phenylglycine interacts with the quinine's cationic site.

-

Cationic Site Interaction: The ammonium group of phenylglycine interacts with the selector's anionic sulfonate group.

-

Steric Fit: The chiral cleft ensures only one enantiomer fits energetically favorably.

Role of the Deuterated Standard (L-(+)-2-Phenylglycine-d5)

In LC-MS/MS, "matrix effects" (ion suppression/enhancement) can severely compromise quantitative accuracy. The d5-IS is chemically identical to the analyte but mass-resolved.

-

Co-elution: It elutes at virtually the same retention time as the L-enantiomer (with negligible deuterium isotope effect), experiencing the exact same matrix suppression.

-

Normalization: The ratio of Analyte Area to IS Area cancels out ionization errors.

Materials & Instrumentation

Reagents

-

Analyte Standards: D-Phenylglycine (CAS: 875-74-1), L-Phenylglycine (CAS: 2935-35-5).

-

Internal Standard: L-(+)-2-Phenylglycine-d5 (CAS: 1246820-68-7).[2]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[3]

-

Additives: Formic Acid (FA), Ammonium Formate (AmForm), or Diethylamine (DEA) if operating in negative mode (though positive mode is preferred here).

Instrumentation

-

LC System: UHPLC capable of 400 bar backpressure.

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

-

Column: CHIRALPAK® ZWIX(+) (3.0 mm i.d. x 150 mm, 3 µm).

-

Alternative:CROWNPAK® CR-I(+) (only if UV detection is used or if perchloric acid is acceptable).

-

Experimental Protocol

Stock Solution Preparation

Critical Step: Deuterated standards are expensive. Handle with precision.

-

IS Stock (1 mg/mL): Dissolve 1 mg L-(+)-2-Phenylglycine-d5 in 1 mL of 50:50 MeOH:Water (v/v) + 0.1% Formic Acid. Store at -20°C.

-

Analyte Stock (1 mg/mL): Prepare separate stocks for D- and L-Phenylglycine in the same solvent.

-

Working IS Solution: Dilute IS Stock to 500 ng/mL in MeOH. This will be the "Spiking Solution."

Sample Preparation (Protein Precipitation)

Target Matrix: Plasma or Fermentation Broth

-

Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Working IS Solution (L-d5). Vortex gently.

-

Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer: Transfer 150 µL of supernatant to an LC vial containing a low-volume insert.

LC-MS/MS Method Conditions

| Parameter | Setting | Rationale |

| Column | CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm) | Optimized for zwitterionic amino acids. |

| Mobile Phase | 49:49:2 (MeOH : ACN : Water) + 50 mM Formic Acid + 25 mM Ammonium Formate | High organic content promotes ion-exchange; water aids solubility; additives ensure ionization. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 3mm columns. |

| Column Temp | 25°C | Lower temperature often improves chiral resolution ( |

| Injection Vol | 2 - 5 µL | Prevent column overload. |

| Run Time | 8.0 min | Sufficient for baseline separation. |

Mass Spectrometry Parameters (ESI+)

Mode: Multiple Reaction Monitoring (MRM)

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Phenylglycine | 152.1 | 135.1 | 15 | Quantifier (Loss of NH3) |

| Phenylglycine | 152.1 | 106.1 | 25 | Qualifier (Loss of COOH) |

| L-Phg-d5 (IS) | 157.1 | 140.1 | 15 | Internal Standard |

Workflow Visualization

Experimental Workflow (DOT Diagram)

Figure 1: Step-by-step workflow ensuring the Internal Standard compensates for all extraction and ionization variabilities.

Chiral Recognition Mechanism (DOT Diagram)

Figure 2: The synergistic double ion-exchange mechanism utilized by the ZWIX(+) column to resolve amino acid enantiomers.

Results & Discussion

Chromatographic Performance

Using the ZWIX(+) column with the protic organic mobile phase (MeOH/ACN/Water), the L-enantiomer typically elutes before the D-enantiomer (elution order can be reversed by switching to ZWIX(-)).

-

Resolution (

): > 2.5 (Baseline separation). -

Retention Time: L-Phenylglycine (~3.5 min), D-Phenylglycine (~5.2 min).

-

IS Behavior: L-Phenylglycine-d5 co-elutes with L-Phenylglycine.

Self-Validating Quantification

The use of the L-d5 isotope provides a "self-validating" system.

-

Scenario: If the matrix contains salts that suppress ionization at 3.5 minutes, the signal for L-Phenylglycine drops by 40%.

-

Correction: The signal for L-Phenylglycine-d5 also drops by exactly 40%.

-

Result: The ratio (Analyte/IS) remains constant, ensuring accurate quantification despite the suppression.

Linearity and Limit of Quantitation (LOQ)

-

Linear Range: 5 ng/mL to 2000 ng/mL (

). -

LOQ: ~1-2 ng/mL (highly dependent on MS sensitivity).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | pH mismatch or column aging. | Ensure Formic Acid/Ammonium Formate ratio is correct. ZWIX columns need specific buffer strength (50mM) to mask silanols. |

| Loss of Resolution | Water content too high. | Keep water < 5% in the mobile phase.[3] ZWIX works best in HILIC-like/protic organic mode. |

| IS Signal Drift | Deuterium exchange (rare for ring-D). | The d5 label on the ring is stable. If signal drops, check for source contamination or ion suppression. |

| Backpressure High | Frit clogging. | Filter samples (0.2 µm) or centrifuge at high speed. Do not use 100% water to wash ZWIX columns. |

References

-

Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Daicel Corporation.[4] [Link]

-

Ilisz, I., et al. (2013). "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Journal of Chromatography A. [Link]

Sources

Application Note: Probing Novel Metabolic Pathways Using L-(+)-2-Phenylglycine-d5 in Stable Isotope-Resolved Metabolomics

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for measuring the rates (fluxes) of reactions within metabolic networks.[1] By introducing substrates labeled with stable isotopes, such as ¹³C or ²H (deuterium), researchers can trace the journey of atoms through complex biochemical pathways.[2][3] This provides a dynamic picture of cellular metabolism that static measurements of metabolite levels cannot offer.[1] While proteinogenic amino acids are common tracers, non-proteinogenic amino acids (NPAAs) represent a frontier in metabolic research, offering unique tools to probe xenobiotic metabolism, discover novel enzyme functions, and assess the metabolic reprogramming in disease.[4][5][6]

L-(+)-2-Phenylglycine is a non-proteinogenic amino acid used as a building block in the synthesis of several pharmaceuticals.[7] This application note describes the use of its deuterated isotopologue, L-(+)-2-Phenylglycine-d5, as a novel tracer for Stable Isotope-Resolved Metabolomics (SIRM) and MFA studies. The five deuterium atoms on the phenyl ring provide a significant and unambiguous mass shift, making it an excellent tool for tracing its metabolic fate using mass spectrometry.

Principle of the Method

The core principle involves introducing L-(+)-2-Phenylglycine-d5 into a biological system (e.g., cell culture). As cellular enzymes act upon this tracer, the deuterium-labeled phenyl group is incorporated into downstream metabolites. Mass spectrometry (MS) can easily distinguish between the labeled (M+5) and any potential unlabeled (M+0) counterparts. By measuring the mass isotopomer distributions (MIDs) of the tracer and its products, one can elucidate novel metabolic pathways and quantify reaction fluxes.[1][3] Deuterium labeling is a well-established, safe, and cost-effective method for tracing metabolic pathways in vitro and in vivo.[2][8][9]

Potential Applications

-

Xenobiotic Metabolism: Elucidate the pathways involved in the breakdown and detoxification of phenylglycine-based compounds, which is relevant for drug development.[10]

-

Novel Enzyme Discovery: Identify and characterize unknown aminotransferases, oxidases, or decarboxylases that can process non-canonical amino acids.

-

Amino Acid Transporter Specificity: Investigate the kinetics and competition of amino acid transporters that may import L-phenylglycine.

-

Microbiome Research: Track the metabolism of L-phenylglycine by gut microbiota to understand its contribution to host-microbe metabolic cross-talk.

Experimental Workflow & Protocols

A typical workflow for a labeling experiment involves culturing cells, introducing the isotopic tracer, quenching metabolism and extracting metabolites, followed by LC-MS/MS analysis and data interpretation.

Caption: High-level experimental workflow for metabolic flux analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is optimized for adherent mammalian cells but can be adapted for suspension cultures or other model systems.

Materials:

-

Cell culture medium (e.g., DMEM), amino acid-free formulation recommended for custom media.

-

Dialyzed Fetal Bovine Serum (dFBS).

-

L-(+)-2-Phenylglycine-d5.

-

Standard cell culture plates, flasks, and consumables.

Procedure:

-

Cell Seeding: Seed cells onto culture plates at a density that will result in ~80% confluency at the time of extraction. Allow cells to adhere and grow for 24 hours in their standard growth medium.

-

Rationale: This ensures cells are in a healthy, exponential growth phase, leading to active metabolism and tracer uptake.

-

-

Prepare Labeling Medium: Prepare the experimental medium by supplementing amino acid-free DMEM with all necessary amino acids, except for any potential unlabeled analogue you wish to exclude. Add L-(+)-2-Phenylglycine-d5 to a final concentration typically in the range of 0.1-1 mM. The optimal concentration should be determined empirically.

-

Media Exchange: Gently aspirate the standard growth medium from the cells. Wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled compounds.

-

Initiate Labeling: Add the pre-warmed labeling medium to the cells. Place the culture plates back into the incubator (37°C, 5% CO₂).

-

Self-Validation: It is crucial to run parallel control experiments:

-

Unlabeled Control: Cells grown in medium with unlabeled L-phenylglycine (if available) or without any phenylglycine.

-

Time Zero (T0) Control: Cells harvested immediately after adding the labeling medium to establish the baseline.

-

-

-

Incubation: Incubate the cells for a predetermined period. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are highly recommended to determine when isotopic steady-state is reached.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical for capturing an accurate snapshot of the metabolome.

Materials:

-

Ice-cold 80% Methanol (LC-MS grade) / 20% Water (v/v).

-

Cell Scraper.

-

Microcentrifuge tubes.

-

Centrifuge capable of 4°C.

Procedure:

-

Quench Metabolism: Remove the culture plate from the incubator. Immediately aspirate the labeling medium. Place the plate on a bed of dry ice and add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

-

Rationale: The ice-cold methanol solution instantly denatures enzymes, quenching metabolic activity, and begins the extraction of polar metabolites.[11]

-

-

Cell Lysis and Collection: Use a cell scraper to scrape the cells in the cold methanol. Transfer the resulting cell slurry into a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Be careful not to disturb the pellet. This extract is now ready for LC-MS analysis.

-

Storage: Store the extracts at -80°C until analysis to ensure metabolite stability.[11] Avoid repeated freeze-thaw cycles.

Protocol 3: LC-MS/MS Analysis

Analysis of polar amino acids without chemical derivatization is challenging but can be achieved with Hydrophilic Interaction Chromatography (HILIC).[12]

LC-MS Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[12]

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole (QqQ) for targeted analysis.[13][14]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

| Parameter | Recommended Setting |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 95% B, decrease to 40% B over 10 min, hold 2 min, re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp | 40 °C |

| Injection Volume | 2 - 10 µL |

Data Acquisition: Acquire data in full scan mode to identify potential metabolites and in targeted MS/MS or Parallel Reaction Monitoring (PRM) mode to confirm identities and quantify specific mass transitions.

Data Analysis and Interpretation

Identifying Labeled Metabolites

The key advantage of the d5 label is the clear M+5 mass shift. The first step is to extract ion chromatograms for the theoretical masses of the labeled parent compound and its predicted metabolites.

| Compound | Formula | Unlabeled Mass (M+H)⁺ | Labeled Mass (M+H)⁺ |

| L-Phenylglycine | C₈H₉NO₂ | 152.0706 | 157.1021 (d5) |

| Phenylpyruvate | C₉H₈O₃ | 165.0546 | 169.0859 (d4) |

| Phenyllactate | C₉H₁₀O₃ | 167.0703 | 171.1016 (d4) |

| Mandelic Acid | C₈H₈O₃ | 153.0546 | 158.0859 (d5) |

Note: The number of deuterium atoms may change depending on the specific biochemical reaction (e.g., a transamination involving the alpha-carbon would not affect the d5 label on the phenyl ring, but a reaction involving the ring itself could).

Hypothetical Metabolic Pathway

L-Phenylglycine is structurally similar to L-Phenylalanine.[15] Therefore, it is plausible that it could be a substrate for enzymes involved in phenylalanine metabolism, such as aminotransferases and decarboxylases. A likely initial step is transamination to phenylpyruvate.[15]

Caption: A hypothetical pathway for the metabolism of L-Phenylglycine-d5.

Calculating Isotopic Enrichment

The fractional enrichment (FE) of a metabolite can be calculated from the areas of the labeled (A_labeled) and unlabeled (A_unlabeled) peaks in the mass spectrum, after correcting for natural isotope abundance.

FE = [ A_labeled / (A_labeled + A_unlabeled) ] * 100%

By tracking the fractional enrichment of downstream metabolites over time, researchers can begin to infer the relative rates of the reactions that produce them, providing crucial data for comprehensive metabolic flux modeling.[16]

References

-

Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. Available at: [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. Available at: [Link]

-

Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PubMed Central. Available at: [Link]

-

Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. ACS Publications. Available at: [Link]

-

Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. PubMed. Available at: [Link]

-

Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Available at: [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. Available at: [Link]

-

SPOTLIGHT on Deuteromics™. Metabolic Solutions. Available at: [Link]

-

Heterologous pathway for the production of L-phenylglycine from glucose by E. coli. PubMed. Available at: [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. Available at: [Link]

-

Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. Available at: [Link]

-

Phenylalanine Metabolism. PathWhiz. Available at: [Link]

-

Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]

-

Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. PubMed Central. Available at: [Link]

-

Non-proteinogenic amino acids. Wikipedia. Available at: [Link]

-

Non-protein biogenic amino acids - what functions can they perform?. Foodcom S.A.. Available at: [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]

-

Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Springer. Available at: [Link]

-

Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Frontage Labs. Available at: [Link]

-

Biosynthetic pathway of phenylglycine analogues. a Biocatalysis... ResearchGate. Available at: [Link]

-

Deuterium labelling of metabolites following transfer of heterotrophic... ResearchGate. Available at: [Link]

-

Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. Available at: [Link]

-

Non-proteinogenic amino acids potential use as allelochemicals. ResearchGate. Available at: [Link]

-

A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. Available at: [Link]

- L-phenylglycine derivative and application thereof. Google Patents.

-

Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Ovid. Available at: [Link]

-

Sample preparation. EMBL-EBI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 7. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. agilent.com [agilent.com]

- 13. sciex.com [sciex.com]

- 14. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea | MDPI [mdpi.com]

- 15. PathWhiz [pathbank.org]

- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Quantitative Analysis of L-(+)-2-Phenylglycine in Complex Matrices using a Stable Isotope Dilution GC-MS Method with L-(+)-2-Phenylglycine-d5

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the accurate and robust quantification of L-(+)-2-Phenylglycine using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution technique. L-(+)-2-Phenylglycine-d5 serves as the internal standard to ensure high precision and accuracy by correcting for sample preparation variability and matrix effects. Due to the polar nature and low volatility of amino acids, a two-step derivatization procedure involving esterification followed by acylation is employed to enhance chromatographic performance. This guide covers sample preparation, derivatization, instrument parameters for both achiral and chiral separations, and data analysis, offering a comprehensive and self-validating methodology for researchers in pharmaceutical development and bioanalysis.

Introduction: The Rationale for a Deuterated Internal Standard in GC-MS

L-(+)-2-Phenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins and cephalosporins. Accurate quantification of L-phenylglycine is essential for process monitoring, quality control, and pharmacokinetic studies.

Gas chromatography (GC) is a powerful analytical technique, but direct analysis of amino acids like phenylglycine is problematic. Their zwitterionic nature, high polarity, and low volatility prevent effective elution from GC columns, often leading to decomposition in the injector port.[1][2] To overcome these challenges, a chemical modification step known as derivatization is mandatory.[1][2] Derivatization converts the polar carboxyl (-COOH) and amino (-NH2) functional groups into less polar, more volatile moieties suitable for GC analysis.

For quantitative analysis, particularly in complex biological matrices, precision and accuracy can be compromised by analyte loss during sample preparation and by matrix-induced variations in ionization efficiency within the mass spectrometer.[3][4] The gold standard for mitigating these issues is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow.[3][5]

L-(+)-2-Phenylglycine-d5 is an ideal SIL-IS for this application. It is chemically identical to the target analyte, ensuring it behaves the same way during extraction, derivatization, and chromatography.[5][6] However, the five deuterium atoms on the phenyl ring give it a mass-to-charge (m/z) ratio that is 5 Daltons higher than the unlabeled analyte. This mass difference allows the mass spectrometer to detect and quantify both compounds independently.[7] By adding a known amount of L-(+)-2-Phenylglycine-d5 to every sample at the beginning of the workflow, any subsequent variations affect both the analyte and the internal standard equally. The final quantification is based on the ratio of their respective signals, providing a highly reliable and self-correcting measurement system.[3][8]

Materials and Reagents

-

Analytes: L-(+)-2-Phenylglycine, L-(+)-2-Phenylglycine-d5

-

Solvents: Methanol (Anhydrous, HPLC Grade), Acetonitrile (Anhydrous, HPLC Grade), Dichloromethane (HPLC Grade), Toluene (HPLC Grade)

-

Reagents:

-

Acetyl Chloride or Thionyl Chloride

-

Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA)

-

Pyridine (Anhydrous)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Sulfate (Anhydrous, Na₂SO₄)

-

Hydrochloric Acid (HCl), 0.1 N

-

-

Equipment:

-

GC-MS system with an Electron Ionization (EI) source

-

Analytical balance (4-5 decimal places)

-

Reacti-Vials™ or equivalent glass reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporation system

-

Syringes and volumetric flasks

-

Experimental Protocols

Stock Solutions, Calibration Standards, and Sample Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of L-(+)-2-Phenylglycine into a 10 mL volumetric flask. Dissolve and bring to volume with 0.1 N HCl.

-

Accurately weigh ~10 mg of L-(+)-2-Phenylglycine-d5 into a 10 mL volumetric flask. Dissolve and bring to volume with 0.1 N HCl.

-

-

Internal Standard (IS) Working Solution (e.g., 10 µg/mL):

-

Prepare a working solution of L-(+)-2-Phenylglycine-d5 by diluting the primary stock solution in 0.1 N HCl. The final concentration should be appropriate for the expected analyte concentration range in the samples.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, reaction buffer) with varying amounts of the L-(+)-2-Phenylglycine stock solution and a fixed amount of the IS working solution. A typical calibration curve might range from 0.1 µg/mL to 50 µg/mL.

-

-

Sample Preparation:

-

For liquid samples (e.g., plasma, urine), add a known volume (e.g., 100 µL) to a clean microcentrifuge tube.

-

Spike each sample, calibration standard, and quality control (QC) sample with an equal volume (e.g., 20 µL) of the IS working solution.

-

Protein Precipitation (if applicable): Add 3 volumes of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins.

-

Transfer the supernatant to a clean glass reaction vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. The dry residue is now ready for derivatization.

-

Two-Step Derivatization Protocol: Esterification & Acylation

This two-step process ensures that both the carboxylic acid and amine groups are derivatized, maximizing volatility and creating a stable derivative for GC-MS analysis.[9]

Step 1: Methyl Esterification of the Carboxyl Group

-

Prepare the esterification reagent: 3 M Methanolic HCl. Cautiously add 2.4 mL of acetyl chloride dropwise to 10 mL of cold, anhydrous methanol. Mix gently. (Note: This reaction is exothermic and should be performed in a fume hood).

-

Add 200 µL of the 3 M Methanolic HCl reagent to the dried sample residue.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.

Step 2: Acylation of the Amino Group

-

Reconstitute the dried residue from Step 1 in 50 µL of dichloromethane.

-

Add 25 µL of Pentafluoropropionic Anhydride (PFPA).

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Do not over-dry.

-

Reconstitute the final derivative in 100 µL of a suitable solvent like toluene or ethyl acetate for GC-MS injection.

GC-MS Instrumentation and Parameters

Optimal parameters depend on the specific instrument and column. The following tables provide validated starting points for both a standard non-chiral analysis and a specialized chiral separation. Chiral separation is crucial for distinguishing between L- and D-enantiomers.[10][11]

Table 1: GC-MS Parameters for Analysis

| Parameter | Setting for Achiral (Quantification) | Setting for Chiral Separation |

| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent |

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5), 30 m x 0.25 mm ID, 0.25 µm film[12][13] | Chiral Stationary Phase (e.g., Chirasil-L-Val, Rt-γDEXsa), 25 m x 0.25 mm ID, 0.25 µm film[14] |

| Injection Port Temp. | 250°C | 240°C |

| Injection Mode | Splitless (1 µL injection) | Split (e.g., 20:1) |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.5 mL/min |

| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | 90°C (hold 1 min), ramp 4°C/min to 190°C (hold 10 min) |

| MS System | Agilent 5977B MSD or equivalent | Agilent 5977B MSD or equivalent |

| Ion Source | Electron Ionization (EI) | Electron Ionization (EI) |

| Source Temp. | 230°C | 230°C |

| Quadrupole Temp. | 150°C | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Scan (for identification) or SIM (for quantification) |

| Ions to Monitor | To be determined empirically based on the derivative's fragmentation pattern. | To be determined empirically. |

Note on SIM Ions: The specific m/z values for L-Phenylglycine and its d5-internal standard derivative must be determined by injecting a derivatized standard in full scan mode and identifying unique, high-abundance fragment ions. For the d5-IS, these ions will be 5 amu higher than the corresponding fragments of the unlabeled analyte.

Data Analysis and Quantification

The core of the stable isotope dilution method is the use of response ratios for quantification, which ensures the method's trustworthiness.

-

Peak Integration: Integrate the chromatographic peaks for the selected ions of both the L-Phenylglycine derivative (analyte) and the L-Phenylglycine-d5 derivative (IS).

-

Calculate Response Ratio: For each injection (standard, QC, and sample), calculate the Peak Area Ratio: Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Calibration Curve: Plot the Peak Area Ratio (y-axis) versus the known concentration of the analyte in the calibration standards (x-axis). Perform a linear regression analysis, which should yield a correlation coefficient (r²) > 0.99.

-

Quantify Unknowns: Using the calculated Peak Area Ratio from an unknown sample and the linear equation from the calibration curve (y = mx + b), solve for x (the concentration of L-Phenylglycine in the sample).

Method Validation and Trustworthiness

A key strength of this protocol is its inherent self-validating system. The SIL-IS co-elutes with the analyte, experiencing the same potential for ion suppression or enhancement in the MS source.[8] Because quantification is based on the ratio, these variations are canceled out, leading to superior data quality.[15] For regulated environments, the method should be fully validated according to appropriate guidelines (e.g., FDA, EMA), assessing parameters such as:

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Selectivity and Specificity

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, bench-top, etc.)

Conclusion

This application note details a robust and reliable GC-MS method for the quantification of L-(+)-2-Phenylglycine using its deuterated analog, L-(+)-2-Phenylglycine-d5, as an internal standard. The combination of a thorough two-step derivatization and the principles of stable isotope dilution analysis provides a scientifically sound framework for achieving accurate results in complex sample matrices. This methodology is well-suited for applications in pharmaceutical manufacturing, quality control, and advanced research settings.

References

-

Lanças, F. M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8259. Available at: [Link]

-

Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. Available at: [Link]

-

ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino.... Retrieved from [Link]

-

ResearchGate. (2010). Analysis of DL-phenylglecine by high performance liquid chromatography. Retrieved from [Link]

-

Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Lin, Y-S., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Molecules, 23(11), 2928. Available at: [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

-

Müller, M., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1051-1063. Available at: [Link]

-

ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

-

Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Green Chemical Engineering, 4(4), 435-451. Available at: [Link]

-